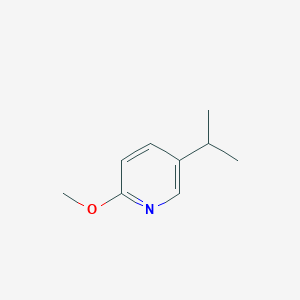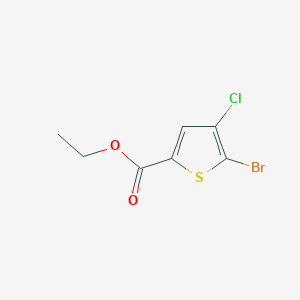
Ethyl 5-bromo-4-chlorothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-4-chlorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6BrClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-4-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives. One common method is the bromination of ethyl thiophene-2-carboxylate followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-4-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-4-chlorothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-bromo-4-chlorothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-bromothiophene-2-carboxylate: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Contains a thiazole ring instead of thiophene, resulting in distinct chemical properties.
Uniqueness
Ethyl 5-bromo-4-chlorothiophene-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the thiophene ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds .
Propiedades
Número CAS |
2089292-89-5 |
|---|---|
Fórmula molecular |
C7H6BrClO2S |
Peso molecular |
269.54 g/mol |
Nombre IUPAC |
ethyl 5-bromo-4-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6BrClO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3 |
Clave InChI |
VJGRFMOXTLGMEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(S1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)

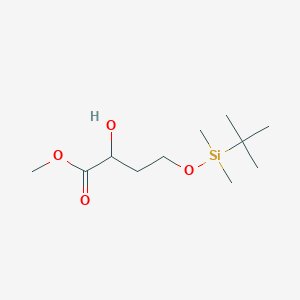
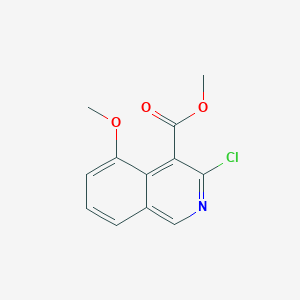
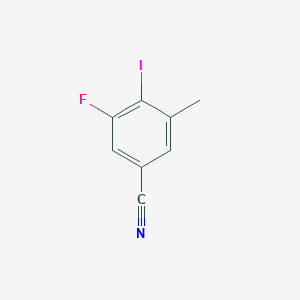
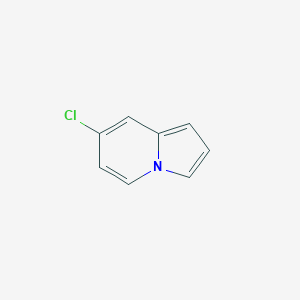

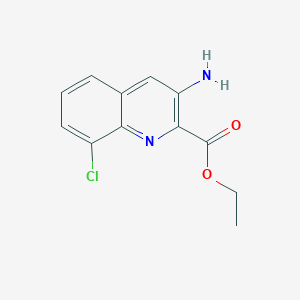
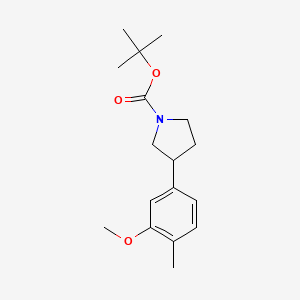
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)

![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
